6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid
Description
The compound 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid (hereafter referred to as the target compound) features a pyridine-3-carboxylic acid core substituted at the 6-position with an azetidine ring (4-membered nitrogen heterocycle). The azetidine is further functionalized at the 3-position with a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amino group. This structure is critical in medicinal chemistry, particularly in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines .
Key structural attributes include:
Properties
IUPAC Name |
6-[3-(9H-fluoren-9-ylmethoxycarbonylamino)azetidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-23(29)15-9-10-22(25-11-15)27-12-16(13-27)26-24(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21H,12-14H2,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSDOIVCJKABEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138357-77-2 | |
| Record name | 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group.
Azetidine Formation: The next step involves the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium azide.
Common Reagents and Conditions
Substitution: Sodium azide; reactions are performed in polar solvents like dimethylformamide (DMF) under mild heating.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with azide or other nucleophilic groups.
Scientific Research Applications
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is later removed under specific conditions, allowing the amino group to participate in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
6-Bromo-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-3-carboxylic acid
- Structural Difference : Replaces the azetidine group with a bromine atom at the pyridine’s 6-position.
- Implications : The bromine acts as a leaving group, enabling nucleophilic substitution reactions, whereas the azetidine in the target compound provides a secondary amine for further functionalization.
- Molecular Weight : 439.25 g/mol (vs. 443.45 g/mol for the target compound) .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid
- Structural Difference : Substitutes azetidine with a 6-membered piperazine ring.
- However, the increased flexibility may reduce target binding specificity.
- CAS Number : 180576-05-0 .
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-((pent-4-en-1-yloxy)carbonyl)pyrrolidine-3-carboxylic acid
Functional Group Variations
2-Cyclopropyl-6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid
- Structural Difference: Replaces azetidine with a cyclopropylaminomethyl group.
- Molecular Formula : C25H22N2O4 (414.45 g/mol) .
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-6-methyl-2-oxo-1(2H)-pyridinylacetic acid
Stereochemical and Orthogonal Protection Strategies
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
- Structural Difference: Features an (R)-configured azetidine-2-carboxylic acid instead of the 3-amino substitution in the target compound.
- Implications : Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites.
- CAS Number : 374791-02-3 .
1-[(tert-Butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The azetidine ring in the target compound introduces strain, which can complicate synthesis but enhances rigidity for targeted interactions .
- Biological Relevance : Compounds with larger heterocycles (e.g., piperazine) show reduced binding specificity in protease inhibition assays compared to azetidine-containing analogs .
- Solubility vs. Permeability : Cyclopropyl and methyl substitutions improve lipophilicity but may necessitate formulation adjustments for aqueous delivery .
Biological Activity
6-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-1-yl]pyridine-3-carboxylic acid (CAS No. 181953-60-6) is a compound of significant interest due to its potential biological activities. Its structure includes a pyridine ring, an azetidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other therapeutic potentials.
The molecular formula of the compound is with a molecular weight of 432.48 g/mol. It is characterized by its complex structure that includes various functional groups contributing to its biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For example, compounds containing the Fmoc group have shown enhanced potency against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.06 |
These findings suggest that the compound may inhibit bacterial growth through mechanisms such as topoisomerase inhibition, which is critical for bacterial DNA replication.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
In a study evaluating the cytotoxic effects on human pancreatic cancer cells (Patu8988), compounds structurally related to this compound demonstrated significant antiproliferative activity, with IC50 values indicating effective growth inhibition at low concentrations.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Patu8988 | 5.0 | Growth Inhibition |
| ECA109 | 10.0 | Moderate Cytotoxicity |
| SGC7901 | 7.5 | Induction of Apoptosis |
These results underscore the potential use of this compound in cancer therapeutics, particularly in targeting specific signaling pathways involved in cell proliferation and survival.
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition: The compound may inhibit bacterial topoisomerases, disrupting DNA replication.
- Apoptosis Induction: It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity: Some studies suggest that related compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.
Q & A
Q. Table 1: Optimized Reaction Conditions
Basic: What analytical methods validate structural integrity and purity?
Answer:
- HPLC-MS : Confirms molecular weight (e.g., [M+H]+ = 423.4) and detects impurities (<2% threshold) .
- NMR : 1H/13C NMR resolves stereochemistry (e.g., azetidine ring protons at δ 3.5–4.0 ppm; Fmoc aromatic signals at δ 7.2–7.8 ppm) .
- Chiral HPLC : Essential for verifying enantiopurity (>98% ee) in compounds with stereogenic centers .
Advanced: How can researchers mitigate azetidine ring instability during synthesis?
Answer:
Azetidine rings are prone to ring-opening under acidic or high-temperature conditions. Strategies include:
- Low-temperature reactions : Maintain <10°C during Fmoc protection to prevent β-elimination .
- Buffered conditions : Use HEPES (pH 7.4) during coupling to stabilize the ring .
- Alternative protecting groups : Boc (tert-butoxycarbonyl) may offer better stability in specific steps but complicates orthogonal deprotection .
Q. Table 2: Stability Comparison of Azetidine Derivatives
| Condition | Stability (Half-Life) | Degradation Pathway | Mitigation |
|---|---|---|---|
| pH < 3 | 15 min | Acid-catalyzed ring-opening | Neutralize post-reaction |
| 60°C, DMF | 2h | Thermal decomposition | Use TBTU coupling reagents at RT |
Advanced: How does stereochemistry influence biological activity, and how is it validated?
Answer:
The azetidine ring’s stereochemistry affects binding to targets like proteases or GPCRs. For example:
- (R)-configuration : Enhances binding to trypsin-like proteases (Ki = 12 nM vs. 450 nM for (S)-isomer) .
- Validation : X-ray crystallography or circular dichroism (CD) confirms absolute configuration .
Advanced: How should researchers address contradictions in reported solubility data?
Answer:
Discrepancies arise from polymorphic forms or solvent history. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
